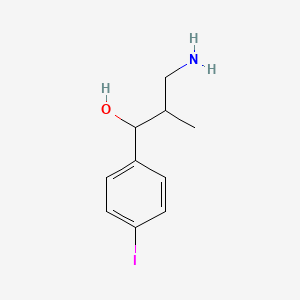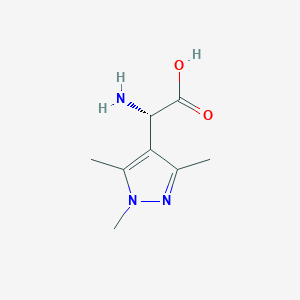
4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiophene ring fused with a tetrahydropyridine moietyThiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction between a thiophene derivative and a suitable amine, followed by cyclization to form the tetrahydropyridine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the pyridine ring to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparación Con Compuestos Similares
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Pyridine: A six-membered nitrogen-containing heterocycle.
Piperidine: A fully saturated analog of pyridine.
Uniqueness: 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine is unique due to its combined structural features of thiophene and tetrahydropyridine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C9H11NS |
|---|---|
Peso molecular |
165.26 g/mol |
Nombre IUPAC |
4-thiophen-3-yl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H11NS/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1,3,6-7,10H,2,4-5H2 |
Clave InChI |
PFHUXTMIRPNHQI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


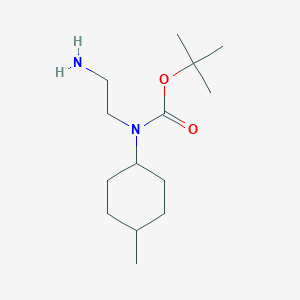
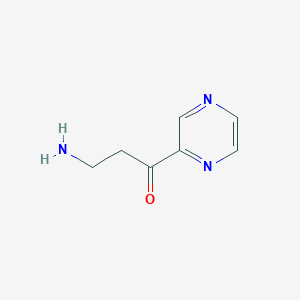
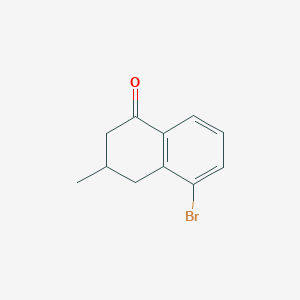

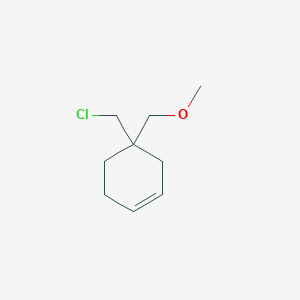
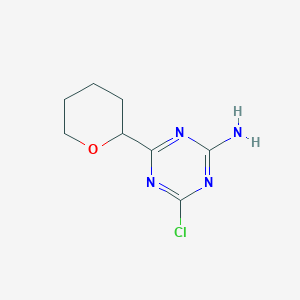
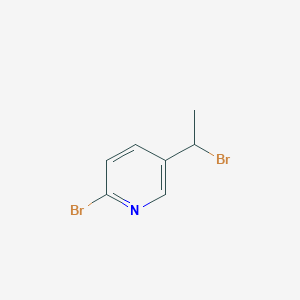
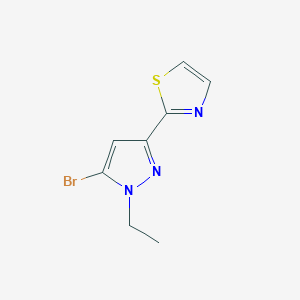
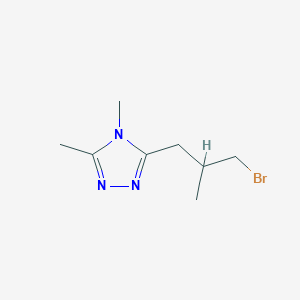

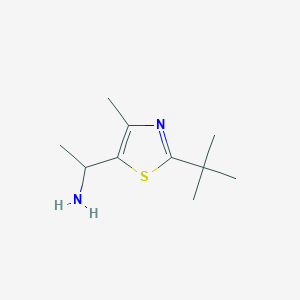
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol](/img/structure/B13159228.png)
